3,8-dinitro-6H-benzo[c]chromen-6-one
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Overview
Description
3,8-Dinitro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of benzo[c]chromen-6-ones.
Mechanism of Action
Target of Action
The primary target of 3,8-dinitro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to various signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways. One of the key pathways influenced is the cAMP/PKA pathway . Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in their activity, localization, and association with other proteins .
Pharmacokinetics
Related compounds, such as urolithins (hydroxylated 6h-benzo[c]chromen-6-ones), are known to be the main bioavailable metabolites of ellagic acid (ea), suggesting that this compound may have similar properties .
Result of Action
The result of this compound’s action is an increase in the levels of cAMP and cGMP within the cell. This can lead to a variety of cellular effects, depending on the specific cell type and the signals it is receiving. For example, in neurons, increased cAMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with this compound for binding to PDE2 .
Biochemical Analysis
Biochemical Properties
3,8-Dinitro-6H-benzo[c]chromen-6-one has been evaluated for its potential as a phosphodiesterase II inhibitor . It interacts with enzymes such as phosphodiesterase II, affecting their activity . The nature of these interactions is inhibitory, with the compound reducing the activity of the enzyme .
Cellular Effects
The effects of this compound on cells have been studied in vitro . It has been found to have an optimal inhibitory potential, exhibiting comparable activity to that of BAY 60-7550 in cell level studies . It influences cell function by inhibiting the activity of phosphodiesterase II, an enzyme involved in cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as enzymes . It acts as an inhibitor of phosphodiesterase II, reducing its activity and thereby causing changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its inhibitory effects on phosphodiesterase II have been observed in vitro .
Metabolic Pathways
This compound is a derivative of urolithins, which are metabolites of ellagic acid . The metabolic pathways involving this compound, as well as any enzymes or cofactors it interacts with, have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-benzo[c]chromen-6-one involves a multi-step process. One common method includes the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,8-dinitro-6H-benzo[c]chromen-6-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,8-Dinitro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 3,8-diamino-6H-benzo[c]chromen-6-one .
Scientific Research Applications
3,8-Dinitro-6H-benzo[c]chromen-6-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Urolithin A: A hydroxylated derivative of benzo[c]chromen-6-one known for its cognitive-enhancing properties.
Urolithin C: Another hydroxylated derivative with similar biological activities.
Uniqueness
3,8-Dinitro-6H-benzo[c]chromen-6-one is unique due to its specific nitro groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,8-dinitrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIRHVCRVHSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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